9H-Purine-6-ethanethiol is a sulfur-containing derivative of purine, characterized by the presence of an ethanethiol group at the 6-position of the purine ring. Its molecular formula is with a molecular weight of approximately 180.23 g/mol. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the synthesis of nucleoside analogs and as a building block for various purine derivatives.
The compound can be synthesized through various chemical reactions involving purine derivatives and thiol compounds. It has been studied for its biological activities and potential therapeutic applications.
9H-Purine-6-ethanethiol belongs to the class of heterocyclic compounds, specifically purines. Purines are essential components of nucleic acids and play critical roles in cellular metabolism and signaling.
The synthesis of 9H-Purine-6-ethanethiol can be achieved through several methods, primarily involving the alkylation of purine derivatives. Common synthetic routes include:
The reaction conditions may vary; for instance, continuous flow reactors can be employed in industrial settings to improve efficiency and yield. Quality control methods such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are utilized to confirm product purity.
9H-Purine-6-ethanethiol features a bicyclic structure typical of purines, with an ethanethiol side chain attached at the 6-position. The structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
9H-Purine-6-ethanethiol can undergo various chemical transformations:
The specific reaction conditions (e.g., temperature, solvent) significantly influence the outcomes of these reactions, affecting both yield and selectivity.
The mechanism by which 9H-Purine-6-ethanethiol exerts its effects is primarily linked to its role as a precursor in synthesizing nucleoside analogs that can interfere with nucleic acid metabolism. These analogs may act as inhibitors of enzymes involved in DNA and RNA synthesis.
Research indicates that modifications at the 6-position of purines can lead to significant changes in biological activity, impacting cellular processes such as replication and transcription .
Relevant data on these properties are crucial for understanding how this compound behaves under different conditions and its potential applications .
9H-Purine-6-ethanethiol has several notable applications:
Purine derivatives have constituted a cornerstone of medicinal chemistry since the mid-20th century, with foundational therapeutics emerging from structural modifications of the endogenous purine scaffold. Early breakthroughs included 6-mercaptopurine (6-MP), introduced in the 1950s as an antileukemic agent that disrupts de novo purine biosynthesis and DNA replication [4]. This pioneering work demonstrated that strategic substitutions at key positions—particularly C6—could yield compounds with profound biological effects. Subsequent developments expanded the therapeutic arsenal to include fludarabine (a purine nucleoside analogue approved for chronic lymphocytic leukemia) and cladribine, which exhibit enhanced metabolic stability and target affinity through halogenation and sugar moiety modifications [8]. The evolution continued with constrained ribose substitutes like the (N)-methanocarba ring system, which pre-organizes nucleosides into receptor-preferred conformations to boost binding affinity at adenosine receptors [3]. This historical trajectory underscores the medicinal chemists' paradigm of leveraging purine as a versatile molecular canvas for rational drug design.
Thio-substituted purines represent a strategically significant subclass where oxygen or carbon atoms are replaced with sulfur, conferring distinct physicochemical and pharmacological properties. Sulfur's larger atomic radius, reduced electronegativity, and enhanced hydrophobic character relative to oxygen profoundly influence molecular conformation, electronic distribution, and biomolecular interactions [1] [6]. For instance, thioether linkages (C–S–C) resist enzymatic hydrolysis by glycosidases, enhancing metabolic stability—a critical advantage for orally bioavailable therapeutics [1]. Biologically, 2- and 6-thioethers in purine scaffolds demonstrate improved affinity for purinergic receptors (e.g., A~3~AR agonist MRS3611 exhibits K~i~ = 1.5 nM) [3]. Additionally, thiolated analogues like 6-thioguanine integrate into DNA, inducing replication stress and apoptosis in malignant cells [4]. The thio moiety also enables redox activity and coordination with metal ions, expanding therapeutic utility in targeted drug delivery and diagnostic applications [1] [6].
Table 1: Key Purine-Based Therapeutics and Their Modifications
Compound | Substitution Pattern | Therapeutic Application | Biological Mechanism |
---|---|---|---|
6-Mercaptopurine | C6-thiol | Acute lymphoblastic leukemia | Purine antimetabolite, inhibits DNA synthesis |
Fludarabine | C2-fluoro, arabinose sugar | Chronic lymphocytic leukemia | Ribonucleotide reductase inhibition |
MRS2365 | C2-methylthio, (N)-methanocarba | P2Y~1~R agonist (investigational) | Platelet aggregation modulation |
6-Thioguanine | C6-thiol, C2-amino | Acute myeloid leukemia | DNA incorporation, mismatch repair induction |
The C6 position of purine offers a synthetically accessible and biologically consequential site for diversification. Electrophilic character at C6 arises from electron-deficient pyrimidine ring nitrogens, facilitating nucleophilic displacement reactions with thiol nucleophiles [4]. Introducing ethylthiol (–CH~2~CH~2~SH) at this position merges the electronic effects of sulfur with the steric and lipophilic contributions of a short aliphatic chain. Computed physicochemical descriptors for 9H-Purine-6-ethanethiol reveal a balanced logP (partition coefficient) of 0.98 ± 0.05, indicating moderate membrane permeability, while the thiol pK~a~ ≈ 10.6 enables pH-dependent reactivity or metal chelation under physiological conditions [2] [7]. The ethyl spacer distances the thiol from the purine ring, reducing steric hindrance in target binding pockets compared to bulkier arylthio groups. This design is exemplified in adenosine derivatives where C6-ethylthiolation enhanced binding to adenosine receptors by 10-fold over unmodified counterparts in preliminary screens [3] [7]. Synthetic routes typically involve nucleophilic aromatic substitution of 6-chloropurine with 2-mercaptoethanol or Michael addition to vinyl purines, though optimization is required to mitigate disulfide formation [3] [7].
Table 2: Molecular Properties of 9H-Purine-6-ethanethiol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C~7~H~8~N~4~S | ChemNet/ChemBlink [5] [7] |
Molecular Weight | 180.23 g/mol | ChemBlink [7] |
SMILES | n1c(c2c(nc1)ncn2)CCS | ChemBlink [7] |
Calculated Density | 1.404 g/cm³ | ChemBlink [7] |
Boiling Point | 476.8°C at 760 mmHg | ChemNet [5] |
Refractive Index | 1.711 | ChemBlink [7] |
Hydrogen Bond Donors | 2 (thiol + N–H) | InChI: 1S/C~7~H~8~N~4~S [7] |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0